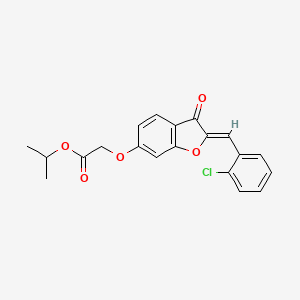![molecular formula C15H7Cl2FN2 B2468326 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile CAS No. 338965-45-0](/img/structure/B2468326.png)
2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile is a chemical compound characterized by its unique structure, which includes cyano, dichlorophenyl, and fluorobenzenecarbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile typically involves the reaction of 2,4-dichlorobenzyl cyanide with 6-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.
科学的研究の応用
2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[Cyano(2,4-dichlorophenyl)methyl]-6-methylbenzenecarbonitrile
- 2-[Cyano(2,4-dichlorophenyl)methyl]-6-chlorobenzenecarbonitrile
- 2-[Cyano(2,4-dichlorophenyl)methyl]-6-bromobenzenecarbonitrile
Uniqueness
2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its efficacy in various applications.
特性
IUPAC Name |
2-[cyano-(2,4-dichlorophenyl)methyl]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2FN2/c16-9-4-5-11(14(17)6-9)12(7-19)10-2-1-3-15(18)13(10)8-20/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFAWDNBDVARHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2468244.png)
![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)
![3-[5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]benzoic acid](/img/structure/B2468247.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)





![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2468257.png)
![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2468258.png)
![3-[(2S)-2-Carbamoyl-2-methylpyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2468259.png)


